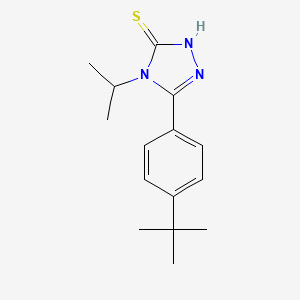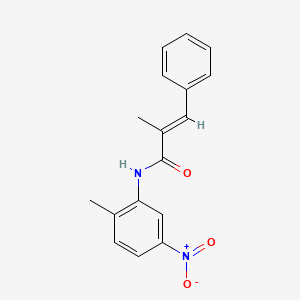
5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as TBT or TBT-T, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of triazole derivatives and has shown significant potential as a therapeutic agent for a variety of diseases.
Mécanisme D'action
The mechanism of action of 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been suggested that 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its therapeutic effects by inhibiting specific enzymes or proteins involved in disease progression. For instance, 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione also inhibits the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Furthermore, 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to modulate the immune system by regulating the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is also stable under normal laboratory conditions. However, 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations as well. It is a toxic compound and requires special handling and disposal procedures. Moreover, 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not water-soluble, which limits its use in aqueous environments.
Orientations Futures
The potential therapeutic applications of 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione are vast, and there are several future directions that can be explored. One possible direction is the development of 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another direction is the study of 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione's mechanism of action and its interactions with specific enzymes or proteins. Moreover, the use of 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy. Finally, the development of new synthesis methods for 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can also be an area of future research.
Conclusion:
In conclusion, 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has shown significant potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione's potential as a therapeutic agent makes it an exciting area of research for medicinal chemists.
Méthodes De Synthèse
The synthesis of 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a multi-step process that involves the reaction of various chemicals under specific conditions. One of the commonly used methods for synthesizing 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is the reaction of 4-tert-butylphenylhydrazine with isopropyl isothiocyanate in the presence of a base. The resulting intermediate is then treated with sodium azide and reduced to obtain 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Applications De Recherche Scientifique
5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been studied for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-10(2)18-13(16-17-14(18)19)11-6-8-12(9-7-11)15(3,4)5/h6-10H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEFPNAAMHBGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)

![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)
![ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)


![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)